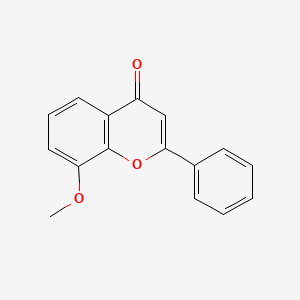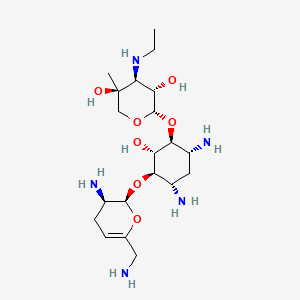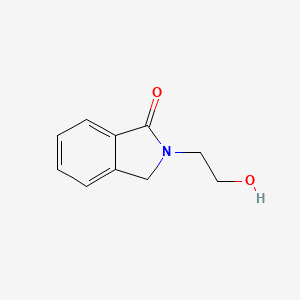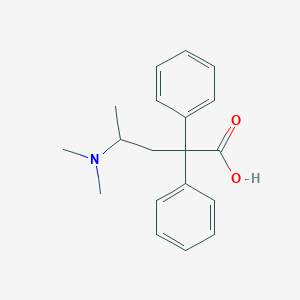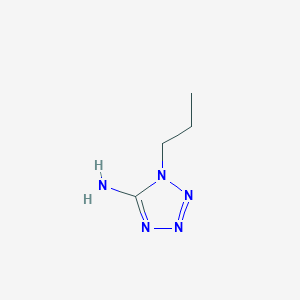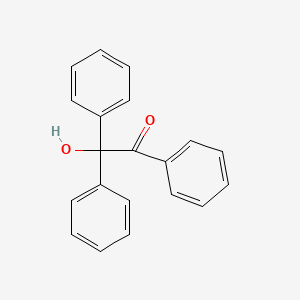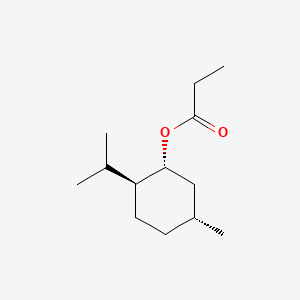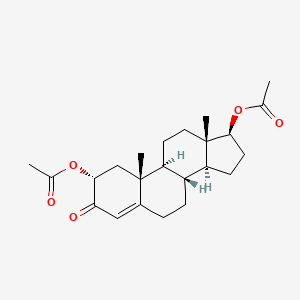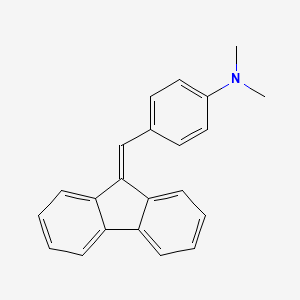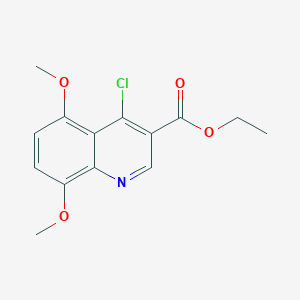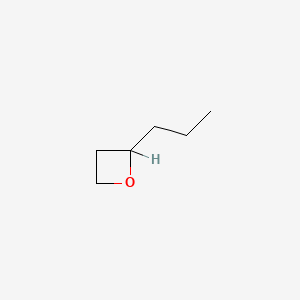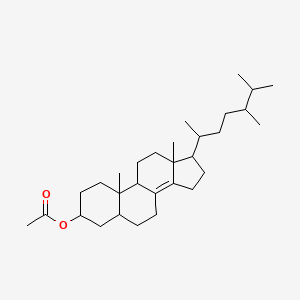
5alpha-Ergost-8(14)-en-3beta-ol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Ergost-8(14)-en-3beta-ol, acetate: is a sterol derivative, which is a type of organic molecule related to steroids. This compound is known for its presence in various biological systems and its potential applications in scientific research. It is characterized by its unique structure, which includes a sterol backbone with an acetate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergost-8(14)-en-3beta-ol, acetate typically involves the acetylation of 5alpha-Ergost-8(14)-en-3beta-ol. This can be achieved by reacting the sterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure the integrity of the sterol structure.
Industrial Production Methods: Industrial production of this compound may involve the extraction of sterols from natural sources followed by chemical modification. The process includes purification steps to isolate the desired sterol, followed by acetylation to produce the acetate derivative. The use of advanced chromatographic techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Ergost-8(14)-en-3beta-ol, acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Various oxidized sterol derivatives.
Reduction: Reduced sterol derivatives.
Substitution: Sterol derivatives with different functional groups replacing the acetate group.
Scientific Research Applications
Chemistry: 5alpha-Ergost-8(14)-en-3beta-ol, acetate is used as a precursor in the synthesis of other complex molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in studies related to cholesterol metabolism and its effects on cellular processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and cholesterol-lowering effects.
Industry: In the industrial sector, this compound is used in the production of various sterol-based products. Its applications range from cosmetics to dietary supplements.
Mechanism of Action
The mechanism of action of 5alpha-Ergost-8(14)-en-3beta-ol, acetate involves its interaction with cellular membranes and enzymes involved in sterol metabolism. The compound can modulate the activity of enzymes such as HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By influencing these pathways, the compound can affect cholesterol levels and other related metabolic processes.
Comparison with Similar Compounds
- 5alpha-Ergost-7-en-3beta-ol, acetate
- 5alpha-Ergost-9(11)-en-3beta-ol, acetate
- 5alpha-Ergost-6-en-3beta-ol, acetate
Comparison: 5alpha-Ergost-8(14)-en-3beta-ol, acetate is unique due to its specific double bond position at the 8(14) position. This structural feature distinguishes it from other similar sterol derivatives, which may have double bonds at different positions. The unique structure of this compound can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
4042-95-9 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h19-21,23-24,26,28H,8-18H2,1-7H3/t20-,21+,23-,24-,26+,28-,29-,30+/m0/s1 |
InChI Key |
LALAQRGFSWBMHR-VHEPHSCYSA-N |
SMILES |
CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


